molecular formula C26H28ClNO B094539 Zuclomiphene CAS No. 15690-55-8

Zuclomiphene

Cat. No.: B094539
CAS No.: 15690-55-8
M. Wt: 406.0 g/mol
InChI Key: GKIRPKYJQBWNGO-QPLCGJKRSA-N
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Mechanism of Action

Target of Action

Zuclomiphene, also known as clomiphene, primarily targets the estrogen receptors (ERs) located in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group .

Mode of Action

This compound interacts with its targets by occupying cell surface and intracellular estrogen receptors (ERs) for longer durations than estrogen . This interferes with receptor recycling, effectively depleting hypothalamic ERs and inhibiting normal estrogenic negative feedback . The impairment of the feedback signal results in increased pulsatile GnRH secretion from the hypothalamus and subsequent pituitary gonadotropin (FSH, LH) release . This leads to the growth of the ovarian follicle, followed by follicular rupture .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By inhibiting the negative feedback of estrogen at the hypothalamus, this compound increases the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) . This leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .

Pharmacokinetics

This compound is readily absorbed and undergoes hepatic metabolism . It undergoes enterohepatic recirculation and is primarily excreted in feces (42%) and urine (8%) . Some excretion may occur for up to 6 weeks after therapy is discontinued . The onset of action for ovulation is 5 to 10 days following the course of treatment, and the time to peak is approximately 6 hours . The effects are cumulative, and ovulation may occur in the cycle following the last treatment . The elimination half-life is approximately 5 days .

Result of Action

The molecular and cellular effects of this compound’s action result in the stimulation of ovulation . By increasing the release of gonadotropins, this compound promotes the growth and maturation of the ovarian follicle . This leads to ovulation and the subsequent development and function of the corpus luteum, thus potentially resulting in pregnancy .

Biochemical Analysis

Biochemical Properties

Zuclomiphene is described as mildly estrogenic . It is antigonadotropic due to activation of the estrogen receptor and reduces testosterone levels in men . It is also about five times more potent than enclomifene in inducing ovulation .

Cellular Effects

This compound exhibits equivalent dose-dependent inhibitory effects on basal and gonadotrophin-stimulated small and large ovine luteal cell progesterone secretion under all substrate conditions . Both cell types became more sensitive to clomiphene inhibition with increasing time in culture .

Molecular Mechanism

This compound is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is antigonadotropic due to activation of the estrogen receptor and reduces testosterone levels in men .

Temporal Effects in Laboratory Settings

This compound showed a longer half-life compared to the (E)-isomer after both, oral and intravenous administrations . Several HPLC methods have been reported for the quantification of enclomiphene and this compound in blood samples from treated women using post-column photochemical derivatization and fluorescence detection .

Dosage Effects in Animal Models

The effects of enclomiphene and this compound on fertilization and early embryogenesis were assessed in 3200 embryos obtained from mouse oocytes fertilized in vivo and in vitro . The results showed that fertilization rates, blastocyst formation rates, and degeneration rates were all adversely affected in a dose-dependent fashion .

Metabolic Pathways

This compound is biotransformed to 22 metabolites . The phase I metabolic reactions include hydroxylation in different positions, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, N-dealkylation and combinations of them . Most of the phase I metabolites underwent conjugation reaction to form the corresponding glucuro-conjugated mainly by UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15 and UGT2B17 isoenzymes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Clomifene undergoes various chemical reactions, including hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation . These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by CYP3A4 and CYP2D6, typically in the presence of oxygen and NADPH.

    N-oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Dehalogenation: Often carried out using reducing agents like zinc dust.

    Carboxylation: Requires carbon dioxide and a suitable base.

    Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium.

    Methoxylation: Involves methanol and a strong acid like sulfuric acid.

    N-dealkylation: Catalyzed by CYP3A4 and CYP2D6, often in the presence of oxygen and NADPH.

Major Products Formed: The major products formed from these reactions include various hydroxylated, N-oxidized, and dealkylated metabolites .

Scientific Research Applications

Clomifene has a wide range of scientific research applications:

Comparison with Similar Compounds

Clomifene’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317947
Record name Zuclomiphene
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Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
Record name CLOMIPHENE
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CAS No.

15690-55-8, 911-45-5
Record name Zuclomiphene
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Record name Zuclomiphene [USAN]
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Record name Zuclomiphene
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Record name Clomifene
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Record name ZUCLOMIPHENE
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Record name CLOMIPHENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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